molecular formula C15H18N2O B11869757 3-((tert-Butylimino)methyl)-7-methylquinolin-2(1H)-one CAS No. 578752-46-2

3-((tert-Butylimino)methyl)-7-methylquinolin-2(1H)-one

Cat. No.: B11869757
CAS No.: 578752-46-2
M. Wt: 242.32 g/mol
InChI Key: KDRCQMWMQKXLRN-UHFFFAOYSA-N
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Description

3-((tert-Butylimino)methyl)-7-methylquinolin-2(1H)-one is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a tert-butyl group, which is known for its steric hindrance and stability, making it an interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((tert-Butylimino)methyl)-7-methylquinolin-2(1H)-one typically involves the condensation of 7-methylquinolin-2(1H)-one with tert-butyl isocyanide. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

These systems offer advantages in terms of efficiency, scalability, and sustainability .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the quinoline ring.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: Electrophilic substitution reactions can occur on the quinoline ring, especially at positions ortho and para to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.

    Reduction: Amino derivatives.

    Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

3-((tert-Butylimino)methyl)-7-methylquinolin-2(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-((tert-Butylimino)methyl)-7-methylquinolin-2(1H)-one involves its interaction with various molecular targets. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity to enzymes and receptors. The quinoline ring can intercalate with DNA, affecting gene expression and cellular functions .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound, known for its wide range of biological activities.

    7-Methylquinolin-2(1H)-one: A precursor in the synthesis of the target compound.

    tert-Butyl Isocyanide: Used in the synthesis of various tert-butyl derivatives.

Uniqueness

3-((tert-Butylimino)methyl)-7-methylquinolin-2(1H)-one is unique due to the presence of both the tert-butyl group and the quinoline ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

CAS No.

578752-46-2

Molecular Formula

C15H18N2O

Molecular Weight

242.32 g/mol

IUPAC Name

3-(tert-butyliminomethyl)-7-methyl-1H-quinolin-2-one

InChI

InChI=1S/C15H18N2O/c1-10-5-6-11-8-12(9-16-15(2,3)4)14(18)17-13(11)7-10/h5-9H,1-4H3,(H,17,18)

InChI Key

KDRCQMWMQKXLRN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)C=NC(C)(C)C

Origin of Product

United States

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